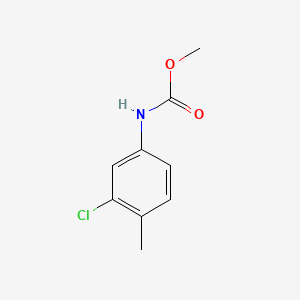
Methyl 3-chloro-4-methylcarbanilate
Vue d'ensemble
Description
Methyl 3-chloro-4-methylcarbanilate is a chemical compound with the formula C9H10ClNO2 and a molecular weight of 199.634 . It is also known as carbaryl and has been widely used as an insecticide since the 1950s.
Molecular Structure Analysis
The molecular structure of Methyl 3-chloro-4-methylcarbanilate contains a total of 23 bonds. There are 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 3-chloro-4-methylcarbanilate include its molecular formula (C9H10ClNO2) and molecular weight (199.634) . Further details about its physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Antimicrobial Agents Synthesis
Research by Bairagi et al. (2009) in the field of antimicrobial agents synthesis has shown significant advancements. They reported on the design, synthesis, and evaluation of Schiff's bases derived from 4-chloro-3-coumarin aldehyde, demonstrating potent antimicrobial activity against a variety of gram-positive and gram-negative bacteria and fungi. This study highlights the potential of similar compounds, including Methyl 3-chloro-4-methylcarbanilate, in developing effective antimicrobial agents Design, Synthesis and Evaluation of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde as Antimicrobial Agents.
Photochemistry and Spectroscopy
Lopes et al. (2011) conducted a study on Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, closely related to Methyl 3-chloro-4-methylcarbanilate, focusing on its photochemistry and vibrational spectra. The study provided insights into the low-energy conformers of the compound and its photoproducts, contributing to our understanding of its chemical behavior under various conditions Photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate..
Chiral Separation in Chromatography
The research by Tang et al. (2016) on chiral separation using per(3-chloro-4-methyl)phenylcarbamate-β-CD clicked chiral stationary phase illustrates the application of compounds like Methyl 3-chloro-4-methylcarbanilate in high-performance liquid chromatography. This study demonstrates the compound's role in enhancing enantioselectivities and provides insights into the interactions between functionalized cyclodextrin and analytes Per(3-chloro-4-methyl)phenylcarbamate cyclodextrin clicked stationary phase for chiral separation in multiple modes high-performance liquid chromatography..
Environmental Science and Pollution Treatment
In the context of environmental science, Song et al. (2010) explored the anodic oxidation of 4-chloro-3-methyl phenol, a compound structurally similar to Methyl 3-chloro-4-methylcarbanilate, using Ti/SnO2-Sb/PbO2 electrodes. The study offers valuable insights into the degradation pathways and the role of hydroxyl radicals and active chlorine in the electro-oxidation process, shedding light on potential environmental applications for the remediation of pollutants Mechanism of the anodic oxidation of 4-chloro-3-methyl phenol in aqueous solution using Ti/SnO2-Sb/PbO2 electrodes..
Safety and Hazards
Mécanisme D'action
. The primary targets of this compound are currently not well-documented in the literature. Further research is needed to identify its specific targets and their roles.
Biochemical Pathways
It’s known that this compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Propriétés
IUPAC Name |
methyl N-(3-chloro-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURFKMPDWGGSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176667 | |
| Record name | Methyl 3-chloro-4-methylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-methylcarbanilate | |
CAS RN |
22133-20-6 | |
| Record name | Methyl 3-chloro-4-methylcarbanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022133206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-chloro-4-methylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

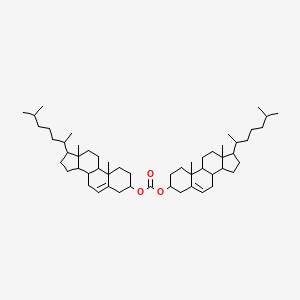



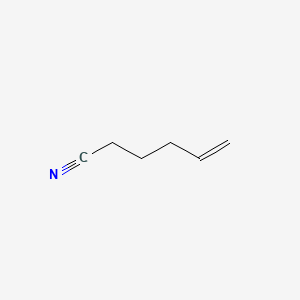



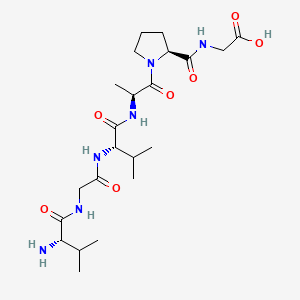
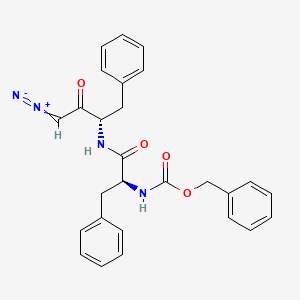

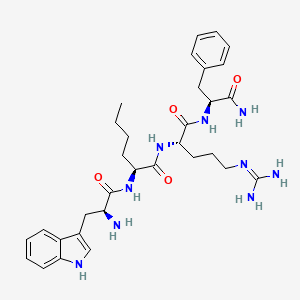

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)